

2-(5-Chloro-2-nitrophenyl)acetic acid CAS number 22908-28-7

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Compound of Interest

Compound Name: 2-(5-Chloro-2-nitrophenyl)acetic acid

Cat. No.: B1581203

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An In-depth Technical Guide to **2-(5-Chloro-2-nitrophenyl)acetic acid** (CAS: 22908-28-7) for Advanced Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical overview of **2-(5-Chloro-2-nitrophenyl)acetic acid**, a pivotal intermediate in modern medicinal chemistry. We will move beyond basic data, exploring its synthesis, characterizing its spectral properties, and elucidating its strategic application in the construction of complex pharmaceutical agents. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile building block. We will detail field-proven experimental protocols and underscore the causality behind key procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Core Molecular Characteristics

2-(5-Chloro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure is distinguished by two key functional groups on the aromatic ring: an electron-withdrawing nitro group positioned ortho to the acetic acid moiety and a chloro group at the para position relative to the nitro group. This specific arrangement dictates the molecule's reactivity and makes it a highly valuable precursor for various transformations.

The presence of the nitro group significantly influences the molecule's chemical behavior. It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. However, its most critical role in drug synthesis is its capacity to be selectively reduced to an amine, which then serves as a handle for constructing a wide array of heterocyclic systems.[1][2]

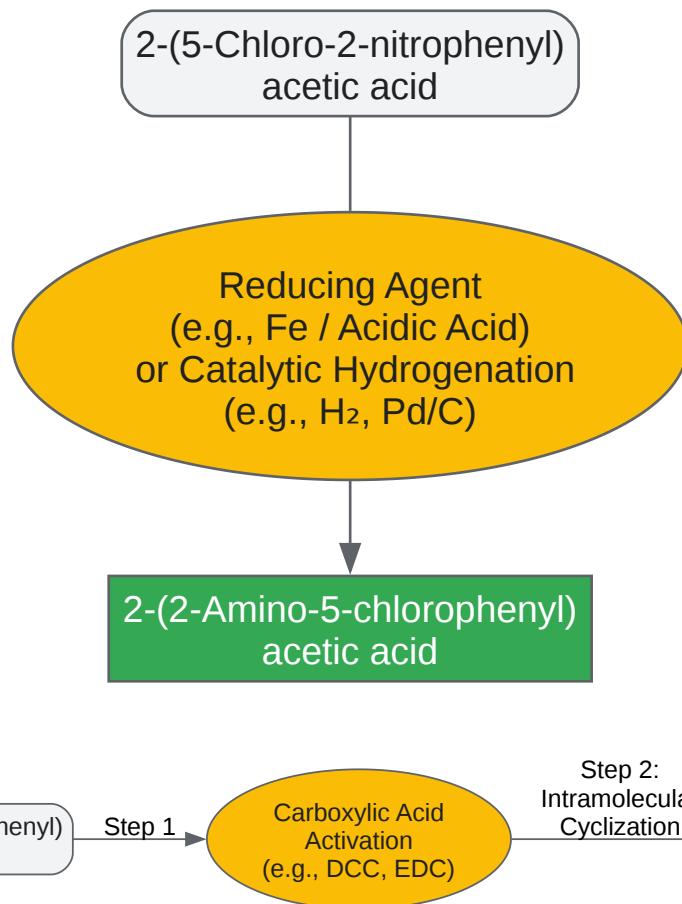
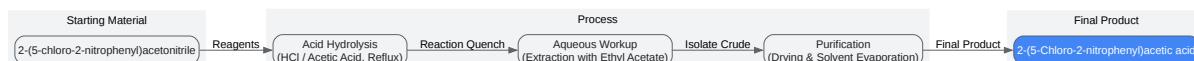
Table 1: Physicochemical and Computed Properties

Property	Value	Source
CAS Number	22908-28-7	[3]
Molecular Formula	C ₈ H ₆ CINO ₄	[3]
Molecular Weight	215.59 g/mol	[3]
IUPAC Name	2-(5-chloro-2-nitrophenyl)acetic acid	[3]
Appearance	Solid (Typically a pale yellow or off-white powder)	[1][4]
Storage Temperature	2-8°C, sealed in a dry environment	[1]
SMILES	C1=CC(=C(C=C1Cl)CC(=O)O)[O-]	[3]
InChIKey	ISSGDBWGQCOTNA-UHFFFAOYSA-N	[3]
Monoisotopic Mass	214.9985354 Da	[3]
XLogP3 (Computed)	1.8	[3]

Synthesis and Manufacturing Process

The most common laboratory-scale synthesis of **2-(5-Chloro-2-nitrophenyl)acetic acid** involves the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 2-(5-chloro-2-nitrophenyl)acetonitrile.[5] This method is efficient and proceeds with high yield.

The causality behind this choice of pathway is rooted in the stability of the nitrile group under various conditions and its clean conversion to a carboxylic acid. The reaction is typically performed under reflux in a biphasic system of a strong mineral acid (like HCl) and an organic acid (like acetic acid), which aids in the solubility of the organic starting material.[5]



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